molecular formula C20H23NO4S B3036297 2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate CAS No. 339100-91-3

2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate

Cat. No. B3036297
CAS RN: 339100-91-3
M. Wt: 373.5 g/mol
InChI Key: WIROPUDMGLCPFX-UHFFFAOYSA-N
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Description

This compound, also known as 2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate, has a CAS Number of 339100-89-9 . It has a molecular weight of 389.47 and its IUPAC name is 2,6-dimethyl-4-{[(4-methylphenyl)sulfonyl]acetyl}phenyl dimethylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H23NO5S/c1-13-6-8-17(9-7-13)27(24,25)12-18(22)16-10-14(2)19(15(3)11-16)26-20(23)21(4)5/h6-11H,12H2,1-5H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available information.

Scientific Research Applications

  • Pharmacological Action : This compound and its analogs have been examined for physostigmine-like action, including effects on intestinal peristalsis and miotic activity. The dimethyl- and methylphenyl-carbamic esters of 3-oxyphenyl-trimethylammonium methylsulfate, closely related to the subject compound, were found to be highly active in stimulating intestinal peristalsis (Aeschlimann & Reinert, 1931).

  • Crystal Structure Analysis : Studies have focused on the crystal structure of compounds related to the subject chemical, revealing insights into their molecular geometry and bonding. For instance, the research on diphenyl sulfones, including 2,6-dimethylphenyl 4-methylphenyl sulfone, provides valuable data on the structural aspects of these compounds (Jeyakanthan et al., 1998).

  • Organometallic Chemistry : The subject compound is related to research in organometallic chemistry, particularly in the formation of complexes. A study on diarylbis(dimethyl sulfoxide)platinum(II) complexes, which include 2,6-dimethylphenyl as a ligand, explores the configurations of these complexes and their isomerization mechanisms (Klein et al., 2005).

  • Synthetic Chemistry Applications : The compound and its analogs find applications in synthetic chemistry. For example, the synthesis of N-methyl- and N,N-dimethylcarbamates of hydroxybenzaldehyde acetals and mercaptals, related to the subject compound, demonstrates their potential in developing new chemical entities with specific properties (Nikles, 1969).

  • Antimicrobial Activity : There's research into the antimicrobial properties of compounds similar to the subject chemical. For instance, studies on 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines have revealed significant antimicrobial activity (Sirisha et al., 2011).

  • Catalysis in Organic Reactions : The subject compound is related to research in catalysis, particularly in the hydrolyses of various esters, amides, and carbamates. The study of catalytic activities in different micellar environments provides insights into reaction mechanisms and efficiencies (Broxton et al., 1988).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[2,6-dimethyl-4-[2-(4-methylphenyl)sulfinylacetyl]phenyl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13-6-8-17(9-7-13)26(24)12-18(22)16-10-14(2)19(15(3)11-16)25-20(23)21(4)5/h6-11H,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIROPUDMGLCPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CC(=O)C2=CC(=C(C(=C2)C)OC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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